1-(Benzyloxy)-3-bromo-2-chlorobenzene
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Overview
Description
1-(Benzyloxy)-3-bromo-2-chlorobenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a benzyloxy group, a bromine atom, and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-3-bromo-2-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 1-(benzyloxy)-2-chlorobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the product efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-3-bromo-2-chlorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or convert the benzyloxy group to a benzyl alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 1-(benzyloxy)-3-methoxy-2-chlorobenzene, while oxidation with potassium permanganate can produce 1-(benzyloxy)-3-bromo-2-chlorobenzoic acid .
Scientific Research Applications
1-(Benzyloxy)-3-bromo-2-chlorobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Materials Science: It is employed in the design and fabrication of advanced materials, such as polymers and liquid crystals, due to its unique electronic and structural properties.
Mechanism of Action
The mechanism by which 1-(Benzyloxy)-3-bromo-2-chlorobenzene exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .
Comparison with Similar Compounds
1-(Benzyloxy)-2-chlorobenzene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-(Benzyloxy)-3-bromo-4-chlorobenzene: Has a different substitution pattern, which can affect its reactivity and applications.
1-(Benzyloxy)-3-iodo-2-chlorobenzene:
Uniqueness: 1-(Benzyloxy)-3-bromo-2-chlorobenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it valuable in applications where selective reactivity is required, such as in the synthesis of complex organic molecules and the development of advanced materials .
Properties
IUPAC Name |
1-bromo-2-chloro-3-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c14-11-7-4-8-12(13(11)15)16-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXWYPCEXULROC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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